molecular formula C13H8Cl2F3NO2S B3042487 4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline CAS No. 634187-71-6

4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline

Cat. No.: B3042487
CAS No.: 634187-71-6
M. Wt: 370.2 g/mol
InChI Key: ADPVYJGFTKHWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline is an aromatic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chloro, sulphonyl, and trifluoromethyl groups attached to an aniline core. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 4-chloroaniline, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and various derivatives depending on the specific reaction pathway and conditions used.

Scientific Research Applications

4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism by which 4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups enhance its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(4-chlorophenyl)sulphonyl]aniline
  • 4-Chloro-5-(trifluoromethyl)aniline
  • 2-[(4-Chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline

Uniqueness

4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline is unique due to the presence of both sulphonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds that lack one or more of these functional groups.

Properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)sulfonyl-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO2S/c14-7-1-3-8(4-2-7)22(20,21)12-6-10(15)9(5-11(12)19)13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPVYJGFTKHWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(C=C(C(=C2)Cl)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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